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Cetirizine (D4 dihydrochloride)

Cat. No.: B12432204
M. Wt: 465.8 g/mol
InChI Key: PGLIUCLTXOYQMV-YOCDACDASA-N
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Description

Contextualization within Modern Pharmaceutical Chemical Research

In the realm of modern pharmaceutical chemical research, the use of stable isotope-labeled compounds, such as Cetirizine (B192768) (D4 Dihydrochloride), is a cornerstone of advanced analytical and metabolic studies. cymitquimica.com The introduction of deuterium (B1214612) atoms into the molecular structure provides a powerful tool for researchers to trace the metabolic fate of the drug, identify and quantify metabolites, and understand pharmacokinetic profiles with greater precision. medchemexpress.cominvivochem.com This is particularly crucial in the development of new drug entities and the optimization of existing therapeutic agents. The synthesis and analysis of such labeled compounds also drive the development of highly sensitive and specific analytical methodologies. ijsrset.comijsrset.com

Significance of Cetirizine (D4 Dihydrochloride) as a Model Compound in Chemical and Preclinical Sciences

Cetirizine (D4 Dihydrochloride) serves as an invaluable model compound for a variety of research applications. Its primary utility lies in its role as an internal standard for the quantitative analysis of Cetirizine in biological matrices and pharmaceutical formulations. govst.edu The near-identical chemical behavior to its unlabeled counterpart, coupled with a distinct mass difference, allows for accurate and reliable quantification using mass spectrometry-based techniques. ijsrset.com

Beyond its use as an internal standard, research has explored the broader pharmacological activities of Cetirizine and its analogs. Studies have investigated its potential anti-inflammatory properties and its effects on various cellular processes, including the inhibition of eosinophil chemotaxis during allergic responses. medchemexpress.cominvivochem.com Furthermore, the synthesis of Cetirizine and its derivatives provides a platform for exploring novel synthetic routes and understanding the formation of process-related impurities. ijsrset.comresearchgate.net

Research Paradigms and Methodological Approaches in Cetirizine (D4 Dihydrochloride) Investigations

The investigation of Cetirizine (D4 Dihydrochloride) employs a range of sophisticated research paradigms and methodological approaches. The synthesis of this labeled compound often involves multi-step chemical processes, starting from commercially available precursors. researchgate.net The structural confirmation and purity assessment of the synthesized compound are critical steps, relying on a suite of analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of Cetirizine and its related substances. researchgate.netnih.gov Various HPLC methods have been developed and validated for the analysis of Cetirizine in different formulations. nih.gov Spectrophotometric methods have also been described for its determination in pharmaceutical preparations. jfda-online.com

For detailed structural elucidation and impurity characterization, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. ijsrset.comijsrset.com These techniques provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities, ensuring the quality and integrity of the compound for research purposes.

Physicochemical Properties of Cetirizine (D4 Dihydrochloride)

PropertyValue
Molecular Formula C21H21D4ClN2O3 · 2HCl
Molecular Weight 465.83 g/mol
Appearance White to Off-White Solid
Melting Point 152-155°C
Purity ≥95%
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride (B599025)

This data is compiled from multiple sources and represents typical values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27Cl3N2O3 B12432204 Cetirizine (D4 dihydrochloride)

Properties

Molecular Formula

C21H27Cl3N2O3

Molecular Weight

465.8 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride

InChI

InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/i14D2,15D2;;

InChI Key

PGLIUCLTXOYQMV-YOCDACDASA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Cetirizine D4 Dihydrochloride

Total Synthesis Routes and Process Optimization

The total synthesis of cetirizine (B192768) has been approached through various routes, often starting from precursors like 4-chlorobenzophenone (B192759) or 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine. researchgate.net Process optimization focuses on improving yield, purity, and environmental impact. researchgate.net

Nucleophilic Substitution Reaction Pathways and Mechanisms

A common pathway for synthesizing cetirizine involves nucleophilic substitution reactions. One method begins with the alkylation of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate. This SN2 reaction, conducted in the presence of sodium carbonate and xylene, yields the substitution product. wikipedia.org Subsequent saponification of the ester with potassium hydroxide (B78521) in ethanol (B145695), followed by hydrolysis with hydrochloric acid, produces cetirizine. wikipedia.org

Another approach utilizes 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, which is reacted with either 2-(2-chloroethoxy)acetamide (B1366819) or methyl 2-(2-chloroethoxy)acetate to form the respective amide or ester intermediates. researchgate.net These intermediates are then hydrolyzed to yield cetirizine. researchgate.net Research has also explored the use of 2-(2-chloroethoxy)acetonitrile (B1590840) as a reactant with the same piperazine (B1678402) derivative. researchgate.net

A variation of this methodology involves the direct synthesis of the intermediate 4-chloro-diphenyl-mepiquat ethanol from 4-chlorobenzhydrylchloride and hydroxyethyl (B10761427) piperazine. google.com This method avoids the synthesis of 1-[(4-chloro-phenyl-) phenmethyl] piperazine, thereby reducing the number of reaction steps. google.com

The reaction mechanisms in these syntheses are primarily centered around the nucleophilic attack of the piperazine nitrogen on an electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. The choice of solvent, base, and temperature are critical parameters that are optimized to maximize the yield and purity of the final product.

Diastereoselective Organometallic Addition for Stereoisomeric Synthesis

Cetirizine possesses a chiral center, and its enantiomers exhibit different pharmacological activities. The levorotatory enantiomer, levocetirizine (B1674955), is the more active form. wikipedia.org The synthesis of enantiomerically pure cetirizine often employs diastereoselective methods.

One notable strategy involves the diastereoselective addition of an organometallic reagent to an N-tert-butanesulfinyl aldimine. researchgate.net For instance, the addition of phenylmagnesium bromide to a chlorophenyl aldimine derived from a sterically hindered triisopropylbenzene (B8360398) sulfinamide has been shown to achieve high diastereoselectivity. researchgate.net This method provides a key intermediate for the synthesis of (S)-Cetirizine. researchgate.net The stereochemical outcome of such reactions is often dictated by the chiral auxiliary, which directs the approach of the nucleophile to one face of the imine.

Another approach to obtaining enantiomerically pure cetirizine is through the preparative chiral High-Performance Liquid Chromatography (HPLC) separation of a racemic mixture of a suitable derivative, such as a cetirizine amide. researchgate.netacs.org This method allows for the large-scale production of individual enantiomers with high optical purity. acs.org

Strategic Development of Cetirizine Dihydrochloride (B599025) Salt Forms

Cetirizine is typically formulated as a dihydrochloride salt to enhance its stability and solubility. wikipedia.org The formation of the dihydrochloride salt is a critical step in the final stages of the synthesis. This is generally achieved by treating the free base of cetirizine with hydrochloric acid. wikipedia.org

The crystalline and amorphous forms of cetirizine dihydrochloride have been studied. nih.govgoogle.com Different polymorphic forms can exhibit varying physical properties, which can impact the formulation and bioavailability of the drug. The preparation of specific polymorphic forms can be controlled by the conditions of crystallization, such as the choice of solvent and temperature. google.com For instance, crystalline Form I of cetirizine dihydrochloride can be characterized by its distinct differential scanning calorimetry (DSC) thermogram and infrared (IR) spectrum. google.com

Synthesis of Isotopic and Deuterated Analogs, including Cetirizine-d4 (B1516633) Dihydrochloride

Isotopically labeled compounds, particularly deuterated analogs, are valuable tools in pharmaceutical research, primarily for use in metabolic studies and as internal standards in analytical methods. nih.govnih.gov Cetirizine-d4 dihydrochloride is a deuterated analog of cetirizine where four hydrogen atoms have been replaced by deuterium (B1214612). biocat.com

Site-Specific Deuteration Strategies and Labeling Techniques

The synthesis of Cetirizine-d4 involves the introduction of deuterium atoms at specific positions in the molecule. A common strategy is to label the ethoxy portion of the molecule. This can be achieved by using a deuterated starting material in the synthesis. For example, a deuterated equivalent of 2-(2-chloroethoxy)acetic acid or its derivatives can be used in the nucleophilic substitution reaction with the piperazine core.

The general approach to synthesizing selectively deuterated amines often involves the reduction of a suitable precursor with a deuterium source. nih.gov For instance, ynamides can be treated with a mixture of triflic acid and a deuterated silane (B1218182) to produce amines with deuterium incorporated at the α and/or β positions relative to the nitrogen atom. nih.gov This type of methodology allows for precise control over the location of the deuterium labels.

Purification and Spectroscopic Characterization of Deuterated Species

Following the synthesis, the deuterated cetirizine analog must be purified and its structure confirmed. Purification is typically achieved using chromatographic techniques such as HPLC. ijsrset.com

Spectroscopic methods are essential for characterizing the final product and confirming the incorporation and location of the deuterium atoms.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, which will be higher than the non-deuterated analog due to the presence of deuterium. ijsrset.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is crucial for determining the exact position of the deuterium atoms. In ¹H NMR, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. ijsrset.com

The purity of the final deuterated compound is also assessed using these analytical techniques to ensure it is free from non-deuterated or partially deuterated impurities. ijsrset.com

Rational Design and Synthesis of Novel Cetirizine Derivatives and Analogs

Targeted Chemical Modifications for Functional Exploration

A primary strategy in the evolution of cetirizine involves the targeted modification of its chemical structure to explore and enhance its biological functions beyond its established antihistaminic effects. Research has particularly focused on the derivatization of the terminal carboxylic acid group of cetirizine, a key structural feature for its activity.

One notable study involved the synthesis of six new analogs of cetirizine through a nucleophilic substitution reaction pathway. researchgate.netresearchgate.net In this approach, the carboxyl group of the parent cetirizine molecule was modified to create a series of new compounds. The primary goal of these modifications was to investigate potential anti-inflammatory and immunomodulatory activities, expanding the therapeutic utility of the cetirizine scaffold. researchgate.netresearchgate.net

The synthesis involved converting cetirizine into a more reactive intermediate that could then react with various nucleophiles. This led to the creation of a library of derivatives with different functional groups in place of the original carboxylic acid. The structures of these newly synthesized analogs were confirmed using various spectroscopic techniques, including UV, IR, 1H NMR, and mass spectrometry. researchgate.netresearchgate.net

Subsequent biological evaluation of these derivatives revealed promising results. The analogs were tested for their effects on the cellular immune response, specifically their ability to modulate the oxidative burst of phagocytes and the proliferation of T-cells. researchgate.netresearchgate.net The findings indicated that these structural modifications at the carboxylic group resulted in compounds with moderate to significant inhibitory activity on the oxidative burst response of phagocytes. researchgate.netresearchgate.net Furthermore, certain derivatives, such as those designated MPC and PPC, demonstrated a remarkable inhibitory effect on PHA-activated T-cell response, suggesting their potential as lead compounds for new anti-inflammatory and immunomodulatory agents. researchgate.netresearchgate.net

Research Findings on Cetirizine Analogs
CompoundModification StrategyObserved Biological ActivityReference
Cetirizine Analog MPCNucleophilic substitution at the carboxylic acid groupRemarkable inhibitory effect on PHA activated T-cells researchgate.netresearchgate.net
Cetirizine Analog PPCNucleophilic substitution at the carboxylic acid groupRemarkable inhibitory effect on PHA activated T-cells researchgate.netresearchgate.net
General AnalogsReplacement of the scaffold on the cetirizine moietyModerate to significant inhibitory activity on oxidative burst of phagocytes researchgate.netresearchgate.net

These findings underscore the potential of targeted chemical modification as a powerful tool for functional exploration. By systematically altering specific parts of the cetirizine molecule, it is possible to develop new derivatives with enhanced or entirely new pharmacological properties.

Exploration of Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for the optimization of lead compounds. spirochem.com This approach involves substituting a specific atom or functional group within a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, decreasing toxicity, or enhancing its pharmacokinetic profile. spirochem.comresearchgate.net The concept of bioisosteres is broadly defined and can range from classical isosteres (atoms or groups with the same number of valence electrons) to non-classical isosteres (groups that mimic the steric and electronic properties of the original group). slideshare.net

In the context of cetirizine lead optimization, bioisosteric replacement offers a rational pathway to design improved analogs. While specific published examples of extensive bioisosteric replacement studies on cetirizine are not prevalent, the principles can be applied to its known structure-activity relationships. Key areas of the cetirizine molecule that could be targeted for bioisosteric replacement include:

The Carboxylic Acid Group: This group is crucial for the antihistaminic activity of cetirizine. It could be replaced with other acidic functional groups that are bioisosteres, such as a tetrazole or a hydroxamic acid. Such a replacement could potentially alter the pKa, binding interactions with the H1 receptor, and metabolic stability.

The Ether Linkage: The ether oxygen in the ethoxyacetic acid side chain is another potential site for modification. It could be replaced with a thioether, an amine, or other linking groups to probe the importance of this linkage for activity and to modify the molecule's flexibility and polarity.

The Aromatic Rings: The two phenyl rings are key for binding to the histamine (B1213489) H1 receptor. While wholesale replacement is less common, substitution of one of the rings with a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, could be explored. slideshare.net This could fine-tune the electronic properties and potentially introduce new interactions with the receptor, possibly enhancing selectivity. For example, the replacement of a phenyl moiety with a pyridyl group was a successful strategy in the development of the antihistamine mepyramine. slideshare.net

The Piperazine Core: The central piperazine ring is a common scaffold in many antihistamines. While more challenging, modifications or replacements of this core structure, a concept known as scaffold hopping, could lead to entirely new classes of compounds with similar pharmacological profiles. slideshare.net

Stereochemical Aspects and Chiral Resolution Techniques of Cetirizine

Enantiomeric Purity Assessment and Isomeric Characterization

The determination of enantiomeric purity and the characterization of Cetirizine (B192768) isomers are critical for quality control in pharmaceutical production. Cetirizine dihydrochloride (B599025) is both acidic and basic, which makes direct separation on a chiral column challenging. acs.org Therefore, analysis often involves derivatization to an ester, such as the methyl ester, which is more amenable to chiral separation. acs.orgacs.org

Various analytical techniques are employed to characterize the isomers and their polymorphic forms. ¹H-NMR spectroscopy is a key method used to characterize and discriminate between Cetirizine and its (R)-levocetirizine enantiomer. researchgate.netnih.gov Quantitative NMR (qNMR) has also been utilized for concentration evaluation, referencing an internal standard like maleic acid. govst.edu

Furthermore, physicochemical characterization methods such as Differential Scanning Calorimetry (DSC) and Infrared (IR) spectroscopy are used to identify specific crystalline forms of the enantiomeric salts. For instance, the crystalline Form I of Cetirizine dihydrochloride exhibits a distinct endothermic pattern in DSC analysis with peaks around 195°C and 215°C. google.com

Advanced Chiral Separation Methodologies for Cetirizine Enantiomers

The separation of Cetirizine's enantiomers is a significant area of research, with various advanced methodologies being developed and optimized. These techniques are essential for both analytical-scale purity testing and preparative-scale production of enantiomerically pure levocetirizine (B1674955).

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC, SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for the chiral resolution of Cetirizine. nih.govnih.gov SFC, which uses supercritical carbon dioxide as a primary mobile phase component, is noted for enabling faster separations compared to conventional HPLC. sphinxsai.comchromatographyonline.com

A method for the rapid chiral separation of Cetirizine and the quantification of levocetirizine was developed using subcritical fluid chromatography coupled with tandem mass spectrometry. researchgate.net This highlights the move towards faster, more efficient analytical methods in pharmaceutical development. chromatographyonline.com

The success of chromatographic enantioseparation hinges on the use of effective chiral stationary phases (CSPs). A wide array of CSPs has been successfully applied to resolve Cetirizine enantiomers.

Polysaccharide-Derived CSPs: These are the most common and have shown excellent results. Columns such as Chiralcel OD-R, Chiralpak AD, Chiralpak AD-H, Chiralpak IE, and Chiralpak IC (based on cellulose (B213188) or amylose (B160209) derivatives) are frequently used. nih.govacs.orgresearchgate.netnih.gov For example, a Chiralpak AD column provided a high separation factor (α value of 2.76) for a Cetirizine amide derivative. acs.orgacs.org Similarly, a Chiralpak IC column, which contains cellulose tris-(3,5-dichlorophenylcarbamate), achieved a high resolution (Rs = 3.74) for Cetirizine enantiomers. nih.gov

Protein-Based CSPs: These CSPs mimic biological interactions. Immobilized human serum albumin (HSA) has been used for the first time to achieve baseline separation of Cetirizine enantiomers with a resolution (Rs) of 1.82. nih.gov Other protein-based columns include α1-acid glycoprotein (B1211001) (AGP) and ovomucoid-based CSPs, which have been used effectively for separating Cetirizine in biological samples and pharmaceutical formulations. researchgate.netnih.govsemanticscholar.orgingentaconnect.com

Cyclodextrin-Based CSPs: While more commonly used as mobile phase additives or in capillary electrophoresis, cyclodextrin-based stationary phases are also applicable.

Pirkle-Type CSPs: These have also been employed in SFC methods for successful enantiomeric separation. chromatographyonline.com

Fine-tuning the mobile phase is crucial for achieving optimal separation of Cetirizine enantiomers. The composition significantly impacts retention times and resolution.

In Reversed-Phase HPLC , mobile phases often consist of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.net For instance, on a Chiralcel OD-R column, a mobile phase of a perchlorate (B79767) solution with acetonitrile was effective. researchgate.net On a human serum albumin (HSA) column, a mixture of 2-propanol and a 10 mM phosphate (B84403) buffer at pH 7 (10:90 v/v) yielded excellent separation. nih.gov

In Normal-Phase HPLC , mixtures of non-polar solvents like n-hexane with alcohols such as ethanol (B145695) or isopropanol (B130326) are used. An additive, typically an acid like trifluoroacetic acid or a base like diethylamine (B46881) (DEA), is often required to improve peak shape and resolution. mdpi.comingentaconnect.com For example, a mobile phase of n-hexane-isopropanol-DEA (60:40:0.1, v/v) was used with a Chiralpak IC column. mdpi.com

In Supercritical Fluid Chromatography (SFC) , the mobile phase is typically composed of carbon dioxide and an organic modifier, often methanol (B129727). researchgate.net

The table below summarizes various successful HPLC methodologies for Cetirizine enantioseparation.

Chiral Stationary Phase Mobile Phase Resolution (Rs) Separation Factor (α) Reference
Chiralpak IC n-Hexane-IPA-DEA (60:40:0.1, v/v) 3.74 - nih.gov
Chiralpak AD-H n-hexane-isobutyl ether - trifluoroacetic acid (75:25:0.05) 2.7 - ingentaconnect.com
Chiralpak AD Methanol:acetonitrile:diethylamine (95:5:0.1) (for methyl ester derivative) - - acs.orgacs.org
Immobilized HSA 2-propanol—10 mM phosphate buffer pH 7 (10:90 v/v) 1.82 1.43 nih.gov
Ultron ES-OVM (Ovomucoid) CH3CN-20 mmol·L-1KH2PO4 (pH 6.20) (18:82) 1.68 - semanticscholar.orgingentaconnect.com
Chiralcel OD-R Acetonitrile / Perchlorate Solution 1.66 1.29 researchgate.netnih.gov
α1-acid glycoprotein (AGP) 10 mmol/l phosphate buffer (pH 7.0)-acetonitrile (95∶5, v/v) >2.0 - researchgate.netkoreascience.kr
Chiralpak IE (SFC) CO2/organic modifier (55/45, v/v) - - researchgate.net

Capillary Electrophoresis for Enantioselective Analysis

Capillary electrophoresis (CE) is a powerful alternative to chromatographic methods for the chiral separation of Cetirizine. mdpi.com This technique offers advantages such as short analysis times and high separation efficiency without the need for expensive chiral stationary phases. nih.govresearchgate.net

The key to enantioseparation in CE is the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for Cetirizine. bohrium.com

Sulfated-β-cyclodextrin (S-β-CD) has proven to be particularly effective. mdpi.combohrium.com A baseline separation of Cetirizine enantiomers was achieved in under 7 minutes using a 5 mM borate (B1201080) buffer (pH 8.7) containing 1% S-β-CD. bohrium.com Other studies have utilized sulfated-β-CD in combination with D-glucose to form a dual selector system, which significantly reduces the required concentration of the expensive chiral selector. nih.govsigmaaldrich.com

Heptakis(2,3-diacetyl-6-sulfato)-beta-CD was used in a triethanolamine-phosphate buffer (pH 2.5) to achieve optimal separation. researchgate.net

Hydroxypropyl-beta-cyclodextrin has also been used as a chiral selector. researchgate.netnih.gov

The separation mechanism in CE is influenced by several parameters, including the pH and concentration of the buffer, the type and concentration of the chiral selector, applied voltage, and temperature, all of which must be carefully optimized. nih.govresearchgate.net

Chiral Selector System Background Electrolyte (BGE) Key Conditions Reference
Sulfated-β-CD (1% w/v) 5 mM borate buffer pH 8.7, 10 kV bohrium.com
Heptakis(2,3-diacetyl-6-sulfato)-beta-CD (0.4 mg/mL) 75 mM triethanolamine-phosphate buffer with 10% ACN pH 2.5, 20 kV, 25°C researchgate.net
Sulfated-β-CD (1.0 mg/mL) + D-glucose (1000 mmol L-1) 500 mmol L-1 borate buffer pH 9.5 nih.gov
Sulfated-β-CD 50 mM borax (B76245) BGE pH 8.20 mdpi.com

Enantioselective Synthetic Routes and Their Research Implications

Beyond separating racemic mixtures, significant research has been directed towards the enantioselective synthesis of Cetirizine, which allows for the direct production of the desired (R)- or (S)-enantiomer. These approaches can be more economical and scalable than preparative chiral HPLC. acs.org

One notable strategy involves the diastereoselective organometallic addition to N-tert-butanesulfinyl aldimines. researchgate.net This method provides a practical route to preparing enantiomerically pure (S)-cetirizine·2HCl. Another approach involves the condensation of (R)-tert-butylsulfinamide with 4-chlorobenzaldehyde. researchgate.net

Other synthetic routes explore different precursors, such as the catalytic oxidation of hydroxyzine (B1673990) to produce Cetirizine. researchgate.net The evaluation of various synthetic pathways is crucial for improving efficiency, purity, and environmental impact, reflecting a broader trend towards green chemistry in pharmaceutical manufacturing. researchgate.net

The research into enantioselective synthesis is driven by the desire for more efficient production methods that can provide the enantiomerically pure drug with high optical purity (>99% ee) and chemical purity, ultimately supporting the development of safer and more effective medications. acs.org

Molecular and Cellular Pharmacological Mechanisms of Cetirizine Action

Histamine (B1213489) H1 Receptor Interaction at the Molecular Level

Cetirizine's principal mechanism of action is its potent and selective interaction with the histamine H1 receptor. Unlike first-generation antihistamines, cetirizine (B192768) exhibits high selectivity for the H1 receptor with negligible affinity for other receptors, which accounts for its favorable safety profile. drugbank.com

Histamine H1 receptors, like other G-protein-coupled receptors, can exist in an equilibrium between an inactive (R) and an active (R) conformation. Even in the absence of an agonist like histamine, a small fraction of H1 receptors can spontaneously adopt the active R state, leading to a baseline level of constitutive activity. nih.gov

Cetirizine and other H1-antihistamines function as inverse agonists. nih.govnih.govpatsnap.com Instead of merely blocking the binding of histamine (a function of a neutral antagonist), an inverse agonist preferentially binds to and stabilizes the inactive conformation of the H1 receptor. nih.govpatsnap.com This action shifts the conformational equilibrium away from the active state and toward the inactive state, thereby reducing the receptor's basal activity even without histamine present. nih.govnih.gov This stabilization of the inactive receptor conformation is the molecular basis for its ability to suppress the classic symptoms of allergic reactions mediated by histamine. psychiatrist.com

The interaction between cetirizine and the H1 receptor has been characterized through quantitative binding studies. Cetirizine binds to human H1 receptors with high affinity. Competition experiments have determined its inhibitor constant (Ki) to be approximately 6 nM. nih.govwikipedia.org The affinity of its enantiomers differs, with levocetirizine (B1674955) (the R-enantiomer) showing a higher affinity (Ki of 3 nM) and the (S)-enantiomer displaying a significantly lower affinity (Ki of 100 nM). nih.gov

The duration of an antihistamine's effect is closely related to its binding kinetics, specifically its dissociation rate from the receptor. nih.gov Levocetirizine, the more active enantiomer of cetirizine, dissociates slowly from the H1 receptor, with a reported half-time of 142 minutes. nih.gov This slow dissociation contributes to its long duration of action, allowing it to function as a pseudo-irreversible antagonist in functional studies. nih.gov In contrast, the less active (S)-cetirizine dissociates much more rapidly, with a half-time of only 6 minutes. nih.gov The carboxylic acid function of levocetirizine is crucial for this long residence time. nih.gov

Non-Histamine H1 Receptor Mediated Cellular Effects

Beyond its primary role as an H1 receptor inverse agonist, cetirizine exerts several anti-inflammatory effects by modulating the activity of various immune cells. These actions are independent of its effects on histamine receptors.

While cetirizine is highly effective at blocking the effects of histamine, studies suggest it does not significantly inhibit the release of inflammatory mediators from mast cells during the allergic response. In clinical studies using microdialysis techniques in intact skin, cetirizine potently reduced immediate wheal and flare reactions to allergens but did not significantly inhibit the release of histamine, tryptase, or prostaglandin D2. nih.gov Another study confirmed that while cetirizine inhibited immediate allergic reactions, the accumulation of histamine and eosinophil cationic protein in skin chambers during early late-phase reactions was not significantly different from placebo. nih.gov These findings indicate that cetirizine's primary anti-allergic effect stems from blocking H1 receptors rather than preventing mast cell degranulation. nih.gov

Cetirizine has demonstrated a significant ability to inhibit the migration of key inflammatory cells, a process known as chemotaxis.

Monocytes and T-lymphocytes: In vitro studies have shown that cetirizine significantly inhibits the chemotaxis of monocytes toward chemoattractants like N-formyl-methionyl-leucyl-phenylalanine and leukotriene B4. nih.gov This effect was dose-dependent, with higher concentrations completely inhibiting monocyte chemotaxis. nih.gov The migration of T-lymphocytes was also significantly depressed. nih.gov These in vitro findings were supported by ex vivo studies where cetirizine therapy reduced monocyte and T-lymphocyte chemotaxis in both healthy subjects and patients with atopic dermatitis. nih.gov

Eosinophils: Eosinophil recruitment is a hallmark of the late-phase allergic reaction. Cetirizine has been shown to have a potent inhibitory action on eosinophil chemotaxis in response to chemoattractants such as platelet-activating factor (PAF). deepdyve.comnih.gov This direct inhibitory effect on eosinophil recruitment may contribute to its clinical efficacy in allergic conditions characterized by eosinophilic inflammation. deepdyve.com

The migration of leukocytes from the bloodstream into tissues is dependent on the expression of cellular adhesion molecules (CAMs) on both leukocytes and endothelial cells. Cetirizine has been shown to modulate the expression of these critical molecules. In a study on patients with psoriasis, treatment with oral cetirizine led to a significant decrease in the expression of Lymphocyte Function-Associated Antigen-1 (LFA-1) and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on keratinocytes and dermal endothelial cells (P < 0.001). nih.govresearchgate.net Furthermore, levocetirizine therapy in patients with chronic urticaria resulted in a significant decrease in the serum levels of other adhesion molecules, namely E-selectin (ELAM-1) and P-selectin. nih.gov This downregulation of adhesion molecules may be one of the mechanisms by which cetirizine inhibits the accumulation of inflammatory cells at sites of allergic reaction. researchgate.net

Investigation of Intracellular Signaling Pathway Perturbations Induced by Cetirizine

Cetirizine, a second-generation histamine H1 receptor antagonist, exerts its therapeutic effects not only by blocking the action of histamine but also by modulating various intracellular signaling pathways. These modulatory effects contribute to its anti-inflammatory properties, which are independent of H1 receptor antagonism. This section delves into the specific intracellular signaling pathway perturbations induced by cetirizine, focusing on its impact on key inflammatory pathways.

Modulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Studies have shown that cetirizine can interfere with the NF-κB signaling cascade, leading to a downstream reduction in the production of pro-inflammatory mediators.

In human lung epithelial cells (A549), pre-incubation with cetirizine has been demonstrated to diminish the release of Interleukin-8 (IL-8), a potent chemokine, from cells stimulated with tumor necrosis factor-alpha (TNF-α) or phorbol 12-myristate 13-acetate (PMA). nih.govresearchgate.net This reduction in IL-8 release is attributed to a decreased steady-state level of IL-8 mRNA and a diminished number of accessible DNA-binding sites for NF-κB. nih.govresearchgate.net

Cell TypeStimulantCetirizine ConcentrationEffect on NF-κB PathwayDownstream Effect
Human Lung Epithelial Cells (A549)TNF-α, PMA0.01 - 1.0 µmol/LDecreased accessible DNA-binding sites of NF-κBDiminished IL-8 release, Reduced IL-8 mRNA levels

Furthermore, in A549 cells stimulated with Interleukin-1 beta (IL-1β), cetirizine has been shown to suppress the secretion of both Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and IL-8 at higher concentrations. nih.govnih.govresearchgate.net For instance, cetirizine at a concentration of 10 µM significantly reduced the release of GM-CSF by 37% and IL-8 by 19%. nih.gov

Cell TypeStimulantCetirizine Concentration (µM)% Inhibition of GM-CSF Release% Inhibition of IL-8 Release
A549IL-1β5-19%
A549IL-1β1037%Significant Inhibition

Inhibition of Inflammatory Cell Recruitment and Adhesion Molecule Expression

Cetirizine has been observed to impede the recruitment of inflammatory cells to sites of allergic inflammation. This is partly achieved by modulating the expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule involved in the adhesion of leukocytes to the endothelium and epithelium.

In a study involving patients with allergic rhinoconjunctivitis, cetirizine treatment significantly reduced the expression of ICAM-1 on conjunctival epithelial cells during both the early and late-phase reactions following allergen challenge. nih.gov This reduction in ICAM-1 expression was associated with a decrease in the recruitment of inflammatory cells, including eosinophils and neutrophils. nih.gov Similarly, in psoriatic patients, cetirizine treatment led to a decrease in the number of ICAM-1, ICAM-3, and LFA-1 positive cells in skin lesions, suggesting an inhibitory effect on cell surface proteins involved in inflammatory cell migration. nih.gov

ConditionCell TypeCetirizine Effect
Allergic ConjunctivitisConjunctival Epithelial CellsReduced ICAM-1 expression
PsoriasisSkin Lesion CellsDecreased ICAM-1, ICAM-3, and LFA-1 positive cells

Effects on Eosinophil and Neutrophil Function

Eosinophils and neutrophils are key effector cells in allergic inflammation. Cetirizine has been shown to directly affect the function of these cells. It has a potent inhibitory action on eosinophil chemotaxis in response to chemoattractants like platelet-activating factor (PAF) and N-formyl methionyl leucyl phenyl alanyl. nih.gov This effect is independent of H1-receptor antagonism. nih.gov

Moreover, cetirizine can inhibit the generation of leukotriene B4 (LTB4), a potent chemoattractant, from human peripheral blood neutrophils stimulated with N-formyl-methionine-leucyl-phenylalanine (fMLP) or sodium fluoride (NaF). nih.gov This suggests that cetirizine can interfere with G-protein-coupled receptor signaling in neutrophils. nih.gov In vitro studies have also indicated that high concentrations of cetirizine can inhibit the survival of eosinophils promoted by Interleukin-5 (IL-5). nih.gov

Cell TypeEffect of CetirizineMechanism
EosinophilsInhibition of chemotaxisDirect inhibitory effect, independent of H1-receptor antagonism
EosinophilsInhibition of IL-5 dependent survival-
NeutrophilsDecreased LTB4 generationInterference with G-protein-coupled receptor signaling

Preclinical Pharmacological Investigations of Cetirizine D4 Dihydrochloride

In Vitro Assays and Cell Culture Studies

Receptor Binding and Functional Assays in Isolated Biological Systems

In vitro receptor binding studies have been instrumental in characterizing the specificity and potency of cetirizine (B192768). These assays have consistently demonstrated that cetirizine possesses a high affinity for histamine (B1213489) H1 receptors, with negligible binding to other receptor types. fda.govdrugbank.com

Competition experiments using radiolabeled ligands, such as [3H]mepyramine, have shown that cetirizine and its active enantiomer, levocetirizine (B1674955), bind with high affinity to human H1 histamine receptors. nih.gov The affinity (Ki) values highlight this potent and selective interaction. In one study, cetirizine exhibited a Ki value of 6 nM for the human H1 receptor. nih.gov The enantiomers of cetirizine, levocetirizine and (S)-cetirizine, displayed Ki values of 3 nM and 100 nM, respectively, indicating a clear stereoselective binding. nih.gov Furthermore, cetirizine and levocetirizine were found to be highly selective, showing over 600-fold greater affinity for H1 receptors compared to a wide panel of other neurotransmitter and ion channel binding sites. nih.gov

Even at high concentrations (up to 10μM), cetirizine did not show any significant binding to adrenergic, dopaminergic, serotonergic, or muscarinic receptors, which explains its lack of anticholinergic and other central nervous system side effects commonly associated with first-generation antihistamines. johnshopkins.edu The binding kinetics of cetirizine are also noteworthy. Levocetirizine, for instance, has a very slow dissociation rate from the H1 receptor, with a half-time of 142 minutes, which may contribute to its long duration of action and has led to it being described as a pseudo-irreversible antagonist in functional studies. nih.gov

Table 1: Receptor Binding Affinity (Ki) of Cetirizine and its Enantiomers for Human H1 Histamine Receptors

Compound Ki (nM)
Cetirizine 6 nih.gov
Levocetirizine 3 nih.gov
(S)-Cetirizine 100 nih.gov

Cellular Models for Anti-inflammatory and Immunomodulatory Effects

Beyond its primary role as an H1 receptor antagonist, cetirizine exhibits significant anti-inflammatory and immunomodulatory properties, which have been demonstrated in various cellular models. nih.govnih.gov These effects are not solely dependent on histamine blockade and contribute to its therapeutic efficacy in allergic conditions.

Studies have shown that cetirizine can inhibit the chemotaxis of inflammatory cells, a key process in the allergic inflammatory cascade. medchemexpress.commedchemexpress.com For example, cetirizine has been observed to significantly inhibit the in vitro chemotaxis of monocytes and T-lymphocytes towards chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) and leukotriene B4. au.dknih.gov This inhibition was dose-dependent, with higher concentrations leading to a complete halt of monocyte migration without affecting cell viability. au.dknih.gov

Furthermore, cetirizine has been shown to modulate the activity of various immune and inflammatory cells:

Eosinophils: Cetirizine can inhibit eosinophil chemotaxis, a critical event in the late-phase allergic reaction. medchemexpress.com

T-lymphocytes and Monocytes: In addition to inhibiting their migration, cetirizine can also affect the function of these cells. au.dknih.gov

Epithelial Cells: Cetirizine can reduce the expression of intercellular adhesion molecule-1 (ICAM-1) on mucosal epithelial cells, which is important for the infiltration of inflammatory cells. researchgate.net It has also been shown to suppress the expression of macrophage migration inhibitory factor (MIF). medchemexpress.com

These anti-inflammatory actions are thought to occur through mechanisms that may include the modulation of cytokine secretion and the stabilization of mast cells. smpdb.ca For instance, cetirizine has been shown to reduce the activity of the NF-κB immune response transcription factor, leading to decreased expression of pro-inflammatory cytokines and cell adhesion molecules. smpdb.ca

Table 2: In Vitro Effects of Cetirizine on Inflammatory Cell Responses

Cell Type Effect Reference
Monocytes Inhibition of chemotaxis au.dknih.gov
T-lymphocytes Inhibition of chemotaxis au.dknih.gov
Eosinophils Inhibition of chemotaxis medchemexpress.com
Epithelial Cells Reduction of ICAM-1 expression researchgate.net
Epithelial Cells Suppression of MIF expression medchemexpress.com

Evaluation of Genotoxicity and Mutagenicity in Cell Cultures (e.g., Micronucleus Induction)

The genotoxic potential of cetirizine has been evaluated in a battery of in vitro and in vivo tests. According to a pharmacology review by the FDA, cetirizine was not found to be mutagenic in the Ames test or clastogenic in the human lymphocyte assay and the mouse lymphoma assay. fda.gov

In contrast, a broader review of genotoxicity and carcinogenicity studies of antihistamines, as well as FDA documentation, indicates that in vivo micronucleus tests in rats and mice for cetirizine were negative. fda.govresearchgate.net This discrepancy between in vitro and in vivo results is not uncommon in toxicological studies and highlights the importance of integrated assessment across different models. The current consensus from regulatory bodies, based on a comprehensive set of assays, is that cetirizine does not pose a genotoxic risk. fda.gov

Exploration of Non-Antihistaminic Pharmacological Activities (e.g., Potential Anticancer Properties, Kinase Inhibition, Neurobiological Effects)

Recent preclinical research has begun to explore pharmacological activities of cetirizine beyond its established anti-allergic effects.

Potential Anticancer Properties: There is emerging interest in the potential role of antihistamines, including cetirizine, in cancer therapy. the-scientist.com Some studies suggest that histamine, via its H1 receptor, can create an immunosuppressive tumor microenvironment by acting on tumor-associated macrophages. williamscancerinstitute.com By blocking the H1 receptor on these macrophages, cetirizine could potentially enhance T-cell activation and inhibit tumor growth. williamscancerinstitute.com One study noted an association between cetirizine use and improved survival in certain types of cancer, such as gastric, pancreatic, and ovarian cancer. nih.gov Additionally, a complex of cetirizine with vanadium showed predicted and experimental anticancer activity in a colon cancer model. researchgate.net

Kinase Inhibition: While not a primary mechanism of action, some research points towards cetirizine's interaction with intracellular signaling pathways that involve kinases. For example, cetirizine has been shown to inhibit protein kinase C. nih.gov Furthermore, some multi-kinase inhibitors, like Pazopanib, are used in cancer treatment, and while cetirizine is not in this class, the exploration of its effects on cellular signaling is an active area of research. granulesindia.com

Neurobiological Effects: As a second-generation antihistamine, cetirizine is designed to have minimal effects on the central nervous system. johnshopkins.edu However, its parent compound, hydroxyzine (B1673990), has anxiolytic properties, and the neurobiological profile of cetirizine continues to be a subject of study. wikipedia.org

In Vivo Animal Models for Mechanistic Elucidation (excluding human clinical outcomes)

Studies on Blood-Brain Barrier Penetration and Central H1 Receptor Occupation in Animal Models

A key differentiating feature of second-generation antihistamines like cetirizine is their limited penetration of the blood-brain barrier (BBB), which results in a lower incidence of sedative side effects compared to first-generation agents. nih.gov This has been extensively studied in various animal models.

Studies in rats and guinea pigs have consistently shown that cetirizine penetrates the brain poorly. drugbank.comresearchgate.net In situ brain perfusion techniques in rats demonstrated that while first-generation antihistamines readily cross the BBB, cetirizine's penetration is significantly lower. drugbank.comresearchgate.net This limited entry into the central nervous system is a primary reason for its non-sedating profile. johnshopkins.edu

The occupancy of central H1 receptors by cetirizine has also been quantified in animal models. In guinea pigs, even at doses that achieve high (75-97%) H1 receptor occupancy in the periphery (measured in the ileum), the corresponding occupancy in the brain remains low. nih.govnih.gov For example, at a dose of 0.1 mg/kg, peripheral H1 receptor occupancy was 75% at 1 hour, while brain occupancy was less than 20%. nih.govnih.gov At a higher dose of 1 mg/kg, peripheral occupancy reached 97%, but brain occupancy only ranged from 28% to 67% over the study period. nih.govnih.gov Studies in rats have shown similar low brain H1 receptor occupancy. nih.gov It has been proposed that a brain H1 receptor occupancy of less than 20% is generally considered non-sedating. wikipedia.org

The slow transport across the blood-brain barrier contributes to a delay in the time to reach peak concentrations in the brain compared to plasma. nih.gov The partition coefficient (Kp) of cetirizine between the brain and plasma is low, further confirming its limited ability to enter the central nervous system. nih.gov

Table 3: Peripheral vs. Central H1 Receptor Occupancy of Levocetirizine in Guinea Pigs

Dose Peripheral H1RO (Ileum) at 1 hr Brain H1RO (all time points) Reference
0.1 mg/kg 75% <20% nih.govnih.gov
1.0 mg/kg 97% 28-67% nih.govnih.gov

Investigation of Anti-inflammatory and Immunological Responses in Animal Models

The anti-inflammatory and immunological properties of cetirizine extend beyond its well-established H1 receptor antagonism. Preclinical studies in various animal models have demonstrated its ability to modulate key aspects of the inflammatory cascade, particularly those involving eosinophil recruitment and the release of pro-inflammatory mediators.

In a study utilizing a murine model of antigen-induced inflammation, cetirizine administered orally demonstrated a significant reduction in both eosinophilia and neutrophilia. nih.gov Specifically, treatment with cetirizine at a dose of 20 mg/kg resulted in a marked decrease in the peritoneal accumulation of these inflammatory cells following an allergen challenge with ragweed pollen extract. nih.gov This inhibition of leukocyte recruitment suggests a broader anti-inflammatory effect than simple histamine blockade.

Further investigation into the molecular mechanisms underlying these observations revealed that cetirizine treatment significantly decreased the levels of several key inflammatory mediators. In the same murine model, peritoneal fluid levels of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine involved in the inflammatory response, were significantly reduced at both 8 and 24 hours post-challenge in the cetirizine-treated group. nih.gov Concurrently, levels of the chemokines Macrophage Inflammatory Protein-2 (MIP-2) and eotaxin, which are potent chemoattractants for neutrophils and eosinophils respectively, were also found to be decreased in the peritoneal fluid at 8 and 24 hours post-challenge. nih.gov

Another study in sensitized mice investigated the effect of cetirizine on cytokine gene expression in nasal-associated lymphoid tissue (NALT). nih.gov The results showed that cetirizine administration led to a significant decrease in the gene expression of interleukin-4 (IL-4), interleukin-5 (IL-5), and interferon-gamma (IFN-γ) in the NALT of ovalbumin-sensitized mice compared to the sensitized control group. nih.gov This modulation of cytokine profiles at the gene expression level provides further evidence of cetirizine's immunomodulatory capabilities.

The anti-inflammatory activity of cetirizine has also been demonstrated in rat models of acute and chronic inflammation. In a carrageenan-induced rat paw edema model, an established method for assessing acute inflammation, cetirizine dihydrochloride (B599025) exhibited significant anti-inflammatory effects. jcdronline.org Similarly, in a rexin pellet-induced granuloma model, which represents chronic inflammation, cetirizine demonstrated a significant reduction in granuloma tissue formation. jcdronline.orgresearchgate.net

The following table summarizes the key findings from these preclinical anti-inflammatory and immunological investigations of cetirizine.

Animal ModelKey FindingsReference
Mice (Antigen-induced peritonitis)- Significantly reduced eosinophilia and neutrophilia. - Decreased peritoneal fluid levels of MIF, MIP-2, and eotaxin. nih.gov
Mice (Ovalbumin-sensitized)- Significantly decreased gene expression of IL-4, IL-5, and IFN-γ in NALT. nih.gov
Rats (Carrageenan-induced paw edema)- Significant inhibition of paw volume increase. jcdronline.org
Rats (Rexin pellet-induced granuloma)- Significant reduction in dry granuloma weight. - Marginal reduction in mast cell counts. jcdronline.orgresearchgate.net

These studies collectively indicate that cetirizine possesses significant anti-inflammatory and immunomodulatory properties in preclinical models, acting on various cellular and molecular components of the allergic and inflammatory response.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Species

The identification and validation of pharmacodynamic (PD) biomarkers are crucial for understanding the in vivo activity of a drug and for guiding its clinical development. For cetirizine, preclinical studies have focused on biomarkers that reflect its primary mechanism of action as a histamine H1 receptor antagonist, as well as its broader anti-inflammatory effects.

A primary and well-established pharmacodynamic marker for cetirizine's antihistaminic activity is the inhibition of the histamine-induced wheal and flare response. nih.gov This cutaneous reaction is a direct consequence of histamine's effects on vascular permeability and vasodilation. Preclinical studies have consistently shown that cetirizine potently inhibits this response, providing a direct measure of its H1 receptor blockade in vivo. nih.gov

Beyond this direct measure of antihistaminic effect, preclinical research has identified several cellular and molecular biomarkers that are modulated by cetirizine and reflect its anti-inflammatory and immunomodulatory actions. The infiltration of inflammatory cells, particularly eosinophils, into sites of allergic inflammation is a key feature of the late-phase allergic reaction. nih.gov Multiple preclinical studies have demonstrated that cetirizine can significantly inhibit the migration of eosinophils. nih.govnih.govnih.gov Therefore, the quantification of eosinophils in tissues or relevant biological fluids serves as a valuable pharmacodynamic biomarker for cetirizine's anti-inflammatory activity.

In addition to cellular biomarkers, the levels of various inflammatory mediators have been shown to be modulated by cetirizine treatment in preclinical models. As discussed in the previous section, cetirizine has been found to reduce the levels of cytokines and chemokines such as IL-4, IL-5, IFN-γ, MIF, MIP-2, and eotaxin. nih.govnih.gov The measurement of these molecules in biological samples from preclinical models can serve as pharmacodynamic biomarkers to assess the immunomodulatory effects of cetirizine.

The following table outlines key pharmacodynamic biomarkers for cetirizine identified and validated in preclinical species.

Biomarker CategorySpecific BiomarkerPreclinical Model/AssayPharmacodynamic EffectReference
Antihistaminic Activity Histamine-induced wheal and flareIn vivo cutaneous challengeInhibition nih.gov
Cellular Infiltration Eosinophil migration/accumulationIn vivo skin window technique, Peritoneal lavageInhibition nih.govnih.govnih.gov
Neutrophil accumulationPeritoneal lavageInhibition nih.gov
Inflammatory Mediators Macrophage Migration Inhibitory Factor (MIF)Peritoneal fluidReduction nih.gov
Macrophage Inflammatory Protein-2 (MIP-2)Peritoneal fluidReduction nih.gov
EotaxinPeritoneal fluidReduction nih.gov
Interleukin-4 (IL-4) gene expressionNasal-associated lymphoid tissueReduction nih.gov
Interleukin-5 (IL-5) gene expressionNasal-associated lymphoid tissueReduction nih.gov
Interferon-gamma (IFN-γ) gene expressionNasal-associated lymphoid tissueReduction nih.gov

The validation of these biomarkers in preclinical species provides a robust framework for assessing the multifaceted pharmacological activity of cetirizine and for translating these findings to the clinical setting.

Metabolic Pathways and Enzymatic Transformations of Cetirizine D4 Dihydrochloride

Biotransformation Profiling and Metabolite Identification

The biotransformation of cetirizine (B192768) is characterized by several key pathways, resulting in a range of metabolites. These processes modify the chemical structure of cetirizine, generally leading to more polar compounds that are more easily excreted from the body.

Characterization of Oxidative O-Dealkylation Pathways

A primary metabolic route for cetirizine is oxidative O-dealkylation. drugbank.comnih.gov This process involves the removal of an alkyl group from the ether linkage of the molecule. This transformation results in a metabolite with negligible antihistaminic activity. drugbank.comnih.gov Another significant oxidative pathway is N-oxidation, which has been identified as a major transformation for cetirizine. researchgate.netresearchgate.net This reaction occurs on the piperazine (B1678402) nitrogen, leading to the formation of cetirizine N-oxide. researchgate.netresearchgate.netnih.gov Additionally, other oxidative pathways such as hydroxylation and N-dealkylation contribute to the metabolism of cetirizine's enantiomer, levocetirizine (B1674955). researchgate.net

Identification of Conjugation Reactions (e.g., Glucuroconjugation, Taurine (B1682933) Conjugation, Glutathione (B108866) Conjugation)

In addition to oxidation, cetirizine and its metabolites can undergo phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the drug or its metabolites, further increasing their water solubility and facilitating their elimination. For the enantiomer levocetirizine, identified conjugation pathways include glucuroconjugation, taurine conjugation, and glutathione conjugation, which leads to the formation of mercapturic acids. researchgate.net

Table 1: Key Metabolic Pathways of Cetirizine

Metabolic PathwayDescriptionKey Metabolite(s)
Oxidative O-Dealkylation Removal of an alkyl group from the ether linkage.Metabolite with insignificant antihistaminic activity.
N-Oxidation Addition of an oxygen atom to a nitrogen atom in the piperazine ring.Cetirizine N-oxide.
Glucuroconjugation Attachment of glucuronic acid.Glucuronide conjugates.
Taurine Conjugation Attachment of taurine.Taurine conjugates.
Glutathione Conjugation Attachment of glutathione, leading to mercapturic acid formation.Mercapturic acid derivatives.

Enzymatic Mechanisms and Responsible Enzyme Systems Involved in Cetirizine Metabolism

The metabolism of cetirizine is mediated by specific enzyme systems within the body, primarily located in the liver. While cetirizine is not extensively metabolized by the cytochrome P450 (CYP450) system, some involvement has been noted. nih.govpatsnap.com Specifically, CYP3A4 and CYP2D6 have been mentioned in the context of cetirizine metabolism. patsnap.com However, it is important to note that the specific enzyme or enzymes responsible for the oxidative O-dealkylation of cetirizine have not been definitively identified. drugbank.comnih.gov This limited reliance on the CYP450 system suggests a lower potential for drug-drug interactions with medications that are inducers or inhibitors of these enzymes. biomedpharmajournal.org

Application of Isotopic Labeling (e.g., Cetirizine-d4 (B1516633) Dihydrochloride) in Metabolic Research

Isotopically labeled compounds, such as Cetirizine-d4 dihydrochloride (B599025), are invaluable tools in metabolic research. medchemexpress.com The incorporation of stable isotopes, like deuterium (B1214612) (d4), into the drug's structure allows researchers to trace the fate of the molecule in biological systems with high precision. nih.gov

The primary application of stable isotope labeling is in metabolite identification and quantification. By using techniques like mass spectrometry, researchers can distinguish the drug and its metabolites from endogenous compounds, facilitating the elucidation of metabolic pathways. nih.gov This approach has been instrumental in studying the biotransformation of various drugs. The use of radioactive isotopes is also a well-established method in investigating biogenetic studies. carewellpharma.in

Cetirizine-d4 dihydrochloride, a deuterium-labeled version of cetirizine, serves as a specific, long-acting histamine (B1213489) H1-receptor antagonist and is used in research to study antiallergic properties and eosinophil chemotaxis. medchemexpress.com

Structure Activity Relationships Sar and Rational Analog Design for Cetirizine

Pharmacophore Elucidation and Identification of Key Structural Determinants

The pharmacophore of cetirizine (B192768) comprises several key structural components that are crucial for its high-affinity binding to the histamine (B1213489) H1-receptor. The core structure can be deconstructed into three main parts: the diarylmethylpiperazine core, a flexible ethyl ether chain, and a terminal carboxylic acid group.

Diarylmethyl Group: The presence of two aryl rings, specifically a phenyl group and a para-substituted chlorophenyl group, is a critical determinant for significant H1-receptor affinity. This lipophilic diphenylmethyl moiety is a common feature in many first and second-generation antihistamines and is essential for anchoring the molecule within a binding pocket of the receptor.

Piperazine (B1678402) Ring: This central heterocyclic ring acts as a scaffold, correctly orienting the diarylmethyl group and the side chain. The basic nitrogen atom within this ring is typically protonated at physiological pH, which is important for receptor interaction.

Carboxylic Acid Terminus: The terminal acetic acid group is a distinguishing feature of cetirizine. This acidic function is crucial for its interaction with specific amino acid residues within the H1-receptor, significantly influencing its binding kinetics. Specifically, the carboxylic group of levocetirizine (B1674955) is thought to form a salt bridge (an electrostatic interaction) with the Lys191 residue in the fifth transmembrane domain of the human H1-receptor. This interaction is a key factor in its slow dissociation from the receptor.

Studies involving site-directed mutagenesis of the H1-receptor have further illuminated these interactions. Mutations of key residues like Lys191 and Thr194 have been shown to alter the binding affinity and dissociation kinetics of cetirizine and its enantiomers, confirming the importance of these specific points of contact.

Correlations between Chemical Substituents and Receptor Affinity/Selectivity

Modifications to the chemical substituents of cetirizine have provided valuable insights into their role in receptor binding and selectivity. The terminal carboxylic acid group, in particular, has been a focus of such studies.

Research has demonstrated that the carboxylic function is primarily responsible for the slow dissociation rate of levocetirizine from the H1-receptor. When this group is chemically modified, the binding characteristics are significantly altered. For instance, converting the carboxylic acid to a hydroxyl group (the alcohol analog) or a methyl ester leads to analogs that dissociate much more rapidly from the H1-receptor. This rapid dissociation translates to a shorter duration of action, highlighting the vital role of the negatively charged carboxylate in maintaining a stable drug-receptor complex.

The data below illustrates the effect of modifying the terminal functional group on the dissociation half-time from the human H1-receptor.

Analog of LevocetirizineTerminal Functional GroupDissociation Half-Time (t½) from H1-Receptor (minutes)
LevocetirizineCarboxylic Acid (-COOH)142
Hydroxyl AnalogAlcohol (-CH₂OH)31
Methyl Ester AnalogEster (-COOCH₃)7

Furthermore, cetirizine exhibits high selectivity for the H1-receptor. Competition experiments have shown that cetirizine and levocetirizine are over 600-fold more selective for H1-receptors compared to a wide range of other receptors, including muscarinic, serotonergic, and dopaminergic receptors jpbs-online.com. This high selectivity, which minimizes off-target side effects, is attributed to the specific combination and spatial arrangement of its pharmacophoric features.

Impact of Stereoisomerism on Pharmacological Activity and Efficacy

Cetirizine is a racemic mixture, meaning it consists of equal amounts of two stereoisomers (enantiomers) that are non-superimposable mirror images of each other: levocetirizine (the R-enantiomer) and dextrocetirizine (the S-enantiomer). The spatial arrangement of atoms at the chiral center, where the diphenylmethyl group is attached to the piperazine ring, has a profound impact on the drug's pharmacological activity e-bookshelf.deslideshare.net.

The difference in affinity is quantified by their inhibition constants (Ki), where a lower value indicates higher binding affinity.

CompoundEnantiomerH1-Receptor Binding Affinity (Ki, nM)
Levocetirizine(R)-enantiomer3
CetirizineRacemic Mixture (R/S)6
Dextrocetirizine(S)-enantiomer100

Data sourced from Gillard M, et al. (2002). jpbs-online.com

As the table shows, levocetirizine has an approximately 33-fold higher affinity for the H1-receptor than dextrocetirizine jpbs-online.come-bookshelf.de. This disparity is largely explained by their different dissociation rates. Levocetirizine dissociates very slowly from the H1-receptor, with a half-time of 142 minutes, whereas dextrocetirizine dissociates much more quickly, with a half-time of only 6 minutes jpbs-online.com. This slow dissociation makes levocetirizine a pseudo-irreversible antagonist in functional studies, contributing to its prolonged duration of action jpbs-online.come-bookshelf.de. This evidence provided a strong rationale for the "chiral switch," leading to the development of levocetirizine as a single-enantiomer drug slideshare.net.

Computational Approaches to SAR Analysis (e.g., Free-Wilson and Hansch Models)

Quantitative structure-activity relationship (QSAR) models are computational tools used in drug design to correlate the chemical structure of compounds with their biological activity. Among the classical QSAR approaches, the Free-Wilson and Hansch models provide frameworks for systematically analyzing SAR. While specific, detailed Free-Wilson or Hansch analyses for cetirizine are not extensively documented in publicly available literature, the principles of these models can be applied to understand its SAR.

Biological Activity = µ + Σ(Group Contributions)

Here, µ represents the activity of a parent scaffold, and the sum of group contributions is calculated for all substituents on that scaffold.

For a series of cetirizine analogs, a Free-Wilson analysis could be used to quantify the contribution of different substituents on the phenyl rings or modifications to the acetic acid side chain. For example, by synthesizing analogs with chloro, fluoro, methyl, or methoxy groups at different positions on the phenyl rings and measuring their H1-receptor affinity, one could calculate the specific activity contribution of each substituent at each position. This would allow for the prediction of the activity of unsynthesized analogs, guiding the design of more potent compounds.

Hansch Analysis: The Hansch model is an extrathermodynamic or linear free-energy related approach that correlates biological activity with physicochemical parameters of the substituents. The general form of the Hansch equation is:

log(1/C) = k₁π + k₂σ + k₃Es + k₄

Where:

log(1/C) is the biological activity (C being the concentration required for a specific effect).

π is the hydrophobicity parameter of the substituent.

σ is the electronic parameter (Hammett constant).

Es is the steric parameter (Taft constant).

k₁, k₂, k₃, and k₄ are regression coefficients determined from the data.

A Hansch analysis for cetirizine analogs would aim to understand how the hydrophobicity, electronic nature, and size of various substituents influence H1-receptor binding. For instance, such an analysis could reveal that a certain degree of hydrophobicity (π) in the diarylmethyl region is optimal for activity, while electron-withdrawing groups (positive σ) like the chloro-substituent enhance binding affinity. This approach provides deeper insight into the nature of the drug-receptor interaction than the purely empirical Free-Wilson model, helping to rationalize the SAR on a physicochemical basis.

Advanced Analytical Chemistry and Quality Control Methodologies for Cetirizine D4 Dihydrochloride

Chromatographic Techniques for Quantitative Analysis and Purity Profiling

Chromatographic methods are central to the quantitative analysis and purity assessment of Cetirizine (B192768) (D4 dihydrochloride), enabling the separation of the analyte from impurities and other components within a sample matrix.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (UV, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Cetirizine. Its versatility is enhanced by coupling with various detection systems, including Ultraviolet (UV), Mass Spectrometry (MS), and Tandem Mass Spectrometry (MS/MS).

Reverse-phase HPLC is a commonly employed mode for Cetirizine analysis. nih.gov A typical method might utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724). nih.govnih.govnih.govthermofisher.com For instance, a mobile phase of 1% orthophosphoric acid solution (pH 3.0) and acetonitrile (60:40, v/v) has been successfully used. nih.gov Another method employs a mixture of 50 mM KH2PO4 and acetonitrile (60:40 v/v, pH = 3.5). nih.gov The detection wavelength is often set around 230-235 nm, which corresponds to a UV absorbance maximum for Cetirizine. nih.govnih.govthermofisher.comresearchgate.netresearchgate.net

The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) provides enhanced selectivity and sensitivity, which is particularly crucial for bioanalytical applications. researchgate.netnih.gov These techniques allow for the detection of Cetirizine and its metabolites in complex biological matrices like plasma. nih.gov A rapid and sensitive HPLC-MS/MS method for quantifying Cetirizine dihydrochloride (B599025) in human plasma has been developed using mosapride (B1662829) citrate (B86180) as an internal standard. nih.gov This method utilized a C18 column and a mobile phase of methanol (B129727) and 10 mM aqueous ammonium (B1175870) acetate (B1210297) (60:40, v/v), with detection in selected reaction monitoring (SRM) mode. nih.gov The mass transitions monitored were m/z 389.26 → 165.16 and 201.09 for Cetirizine and m/z 393.09 → 165.15 and 201.10 for its deuterated internal standard, Cetirizine d4. springernature.com

Interactive Data Table: HPLC Methods for Cetirizine Analysis

Column Mobile Phase Flow Rate (mL/min) Detection Linearity Range Reference
C18 (250 x 4.6 mm, 5 µm)1% Orthophosphoric acid (pH 3.0) - Acetonitrile (60:40, v/v)1.0UV at 232 nm10-30 µg/mL nih.gov
Symmetry® C18 (150 x 4.6 mm, 5 µm)50 mM KH2PO4 - Acetonitrile (60:40 v/v, pH 3.5)1.0UV at 230 nm1-20 µg/mL nih.gov
Bondapak-C18Acetonitrile - 0.01 M Ammonium Dihydrogen Phosphate (B84403) (32:68, v/v) with 0.1% Tetrabutyl Ammonium Hydrogen Sulphate (pH 3)2.0UV at 230 nm3-35 µg/mL nih.gov
C18Methanol - 10 mM Aqueous Ammonium Acetate (60:40, v/v)Not SpecifiedMS/MS0.5-500 ng/mL nih.gov
Accucore HILIC (50 x 2.1 mm, 2.6 µm)Acetonitrile - 200 mM Ammonium Acetate (90:10, pH 5.0)0.4UV at 230 nmNot Specified thermofisher.com

Supercritical Fluid Chromatography (SFC) for Complex Separations

Supercritical Fluid Chromatography (SFC) presents a valuable alternative to HPLC, particularly for the separation of chiral compounds. chromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer faster separations and reduced solvent consumption. chromatographyonline.com While specific applications for Cetirizine (D4 dihydrochloride) are not extensively detailed in the provided results, the principles of SFC make it a potentially powerful tool for analyzing complex mixtures containing Cetirizine and its stereoisomers or related substances. The technique's ability to use a range of co-solvents and stationary phases, including chiral stationary phases, allows for tailored separations that can be orthogonal to those achieved with HPLC. chromatographyonline.com

Gas Chromatography (GC) Applications in Related Research

Gas Chromatography (GC) has also been applied in the analysis of Cetirizine, particularly for its determination in biological fluids like plasma. nih.govcapes.gov.br A GC method for the determination of Cetirizine in plasma has been reported, indicating its utility in pharmacokinetic studies. nih.gov The development of a GC-MS method further enhances the specificity and sensitivity of the analysis. uoa.gr

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both the qualitative structural confirmation and quantitative measurement of Cetirizine (D4 dihydrochloride).

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Derivative Spectroscopic Techniques

UV-Visible spectrophotometry is a straightforward and widely accessible method for the quantification of Cetirizine. The molecule exhibits a characteristic UV absorption spectrum, with a maximum absorbance (λmax) typically observed around 230 nm in various solvents like methanol, water, and 0.1N NaOH. ajpaonline.com The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. ajpaonline.comjfda-online.compjsir.org Linearity has been demonstrated in concentration ranges such as 2-60 µg/mL. ajpaonline.com

Derivative spectrophotometry, which involves calculating the first, second, third, or even fourth derivative of the absorbance spectrum, can be used to enhance the resolution of overlapping spectral bands and to reduce background interference. nih.gov This technique has been successfully applied to the determination of Cetirizine dihydrochloride in pharmaceutical preparations, with linear calibration curves observed in the range of 7.5-22.5 µg/mL. nih.gov

Interactive Data Table: UV-Vis Spectrophotometric Methods for Cetirizine Analysis

Method Solvent/Medium λmax (nm) Linearity Range (µg/mL) Reference
UV SpectrophotometryMethanol2382-60 ajpaonline.com
UV SpectrophotometryWater, 0.1N NaOH2302-60 ajpaonline.com
First Derivative SpectrophotometryAqueous solution239 (peak)1.2-10.0 nih.gov
Second Derivative SpectrophotometryAqueous solution243-233 (peak-to-trough)0.8-10.0 nih.gov
UV Spectrophotometry (Complex with Dichloronitrobenzene)Basic media41010-250 pjsir.org
Extractive Spectrophotometry (Complex with Methyl Orange)Chloroform (after extraction from pH 4.0 buffer)424.52.5-20 jfda-online.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cetirizine. nih.gov Both 1D (¹H and ¹³C) and 2D NMR techniques are used to assign all the proton and carbon signals in the molecule's spectrum, providing unambiguous confirmation of its chemical structure. nih.govresearchgate.net Studies have shown that in certain solvents like DMSO-d6, Cetirizine hydrochloride can exist in more than one conformation at room temperature, leading to broadened or multiple NMR signals. nih.gov These conformational changes can be influenced by temperature and the addition of D₂O. nih.gov

Quantitative NMR (qNMR) has emerged as a viable alternative to chromatographic methods for quantitative analysis. govst.edu qNMR offers the advantage of not requiring a reference standard of the analyte itself for every analysis, instead using a certified internal standard. nih.gov This technique has been successfully used for the comparative quantitative analysis of Cetirizine dihydrochloride, demonstrating excellent precision. govst.edu The method relies on the integration of specific, well-resolved proton signals of the analyte relative to the integral of a known amount of an internal standard. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) and its tandem version (MS/MS) are powerful analytical techniques for the precise identification and quantification of cetirizine in various matrices, particularly in biological fluids like human plasma. These methods offer high sensitivity and selectivity, which are crucial for pharmacokinetic and bioequivalence studies.

High-performance liquid chromatography (HPLC) coupled with MS/MS is a commonly employed method for cetirizine analysis. nih.govresearchgate.net In this setup, HPLC separates cetirizine from other components in the sample, and the mass spectrometer detects and quantifies the cetirizine molecules. The use of a triple-quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode enhances the specificity of the analysis. nih.govnih.gov This is achieved by monitoring specific precursor-to-product ion transitions for cetirizine and its internal standard.

For instance, a typical MRM transition for cetirizine is m/z 389.26 → 201.09, while for its deuterated internal standard, cetirizine-d4 (B1516633), the transition is m/z 393.09 → 201.10. nih.govspringernature.com The use of positive ion electrospray ionization (ESI) is a common practice for generating the parent ions of cetirizine and its internal standard. nih.govspringernature.com

The analytical methods using LC-MS/MS are validated for several parameters to ensure their reliability. These parameters include linearity, precision, accuracy, recovery, limit of quantification (LOQ), and limit of detection (LOD). researchgate.net For example, one validated method demonstrated a linear dynamic range of 0.5–500 ng/mL for cetirizine dihydrochloride in human plasma, with a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov

Here is an interactive data table summarizing typical LC-MS/MS parameters for cetirizine analysis:

ParameterValueReference
Instrumentation HPLC with Triple-Quadrupole MS nih.gov
Ionization Mode Positive Ion Electrospray (ESI) nih.govspringernature.com
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.govspringernature.com
MRM Transition (Cetirizine) m/z 389.26 → 165.16, 201.09 nih.gov
MRM Transition (Cetirizine-d4) m/z 393.09 → 165.15, 201.10 nih.govspringernature.com
Linear Range 0.5–500 ng/mL nih.gov
Lower Limit of Quantification (LLOQ) 0.5 ng/mL nih.gov
Internal Standard Cetirizine-d4 or Mosapride Citrate nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule, thereby confirming the identity of cetirizine. The IR spectrum of a compound shows absorption bands at specific wavenumbers corresponding to the vibrations of its chemical bonds.

The FTIR (Fourier Transform Infrared) spectrum of cetirizine hydrochloride exhibits characteristic peaks that confirm its molecular structure. Prominent peaks are observed for O-H and N-H stretching vibrations in the range of 3200-3400 cm⁻¹. researchgate.net Additionally, C=C and C-N stretching vibrations are typically seen around 1500-1600 cm⁻¹ and 1200-1300 cm⁻¹, respectively. researchgate.net The presence of a carbonyl group (C=O) from the carboxylic acid is also a key feature.

A comparison of the IR spectrum of a sample with that of a reference standard of cetirizine can be used for its identification and to check for the presence of impurities. The technique is also useful in studying drug-excipient compatibility in pharmaceutical formulations. researchgate.netresearchgate.net

The following table summarizes the characteristic IR absorption bands for cetirizine:

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Reference
O-H (Carboxylic Acid) Stretching3200-3400 (broad) researchgate.net
N-H (Amine salt) Stretching3200-3400 researchgate.net
C-H (Aromatic & Aliphatic) Stretching2850-3100 libretexts.org
C=O (Carboxylic Acid) Stretching~1715 libretexts.org
C=C (Aromatic) Stretching1500-1600 researchgate.net
C-N Stretching1200-1300 researchgate.net

Circular Dichroism for Enantiomeric Identification and Quantification

Cetirizine is a chiral molecule, existing as two enantiomers: levocetirizine (B1674955) (the R-enantiomer) and dextrocetirizine (the S-enantiomer). researchgate.net Since the pharmacological activity of cetirizine is primarily attributed to levocetirizine, the ability to separate and quantify the individual enantiomers is of great importance. researchgate.net Circular dichroism (CD) spectroscopy is a powerful technique for this purpose.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of cetirizine produces a unique CD spectrum, allowing for their identification and quantification. The technique can be used independently or in conjunction with a separation method like capillary electrophoresis. nih.gov

A linear relationship has been established between the CD signal at a specific wavelength (λmax) and the enantiomeric excess (ee%) of cetirizine mixtures. researchgate.net This allows for the quantification of the enantiomeric composition of a sample. This approach has been successfully applied to determine the enantiomeric purity of cetirizine in pharmaceutical formulations and even in biological samples like human urine. researchgate.netnih.gov

The experimental CD spectra of the enantiomers can also be compared with calculated spectra derived from density functional theory (DFT) to confirm the absolute configuration of each enantiomer. researchgate.net

Capillary Electrophoresis (CE) and Electrokinetic Chromatography for Separation and Analysis

Capillary electrophoresis (CE) and related techniques like capillary electrokinetic chromatography (CEKC) are highly efficient separation methods that can be applied to the analysis of cetirizine. mdpi.com These techniques offer advantages such as low sample and reagent consumption, making them a "green" alternative to traditional chromatographic methods. mdpi.com

CE separates molecules based on their differential migration in an electric field. For the analysis of cetirizine in human plasma, CE methods have been developed and validated, demonstrating good linearity, selectivity, and specificity. nih.gov A comparison between HPLC and CE for cetirizine analysis in plasma showed that while HPLC had a shorter analysis time, CE consumed significantly less solvent. nih.gov The detection limits for cetirizine dihydrochloride were found to be 3 ng/mL with CE and 5 ng/mL with HPLC using a UV detector. nih.gov

For the separation of cetirizine's enantiomers, chiral selectors are added to the background electrolyte in CE. Sulfated-β-cyclodextrin is a widely used and effective chiral selector for the electrophoretic separation of cetirizine enantiomers. researchgate.net The pH of the background electrolyte is a crucial parameter for achieving optimal enantioseparation. researchgate.net

Here is a comparative table of CE and HPLC for cetirizine analysis:

FeatureCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)Reference
Analysis Time LongerShorter nih.gov
Solvent Consumption Considerably LowerHigher nih.gov
Detection Limit (UV) 3 ng/mL5 ng/mL nih.gov
Linearity (r²) 0.99930.9994 nih.gov
Chiral Separation Requires chiral selector in electrolyteRequires chiral stationary phase researchgate.netsemanticscholar.org

Strategic Application of Deuterated Standards (e.g., Cetirizine-d4 Dihydrochloride) in Analytical Methods

Deuterated standards, such as cetirizine-d4 dihydrochloride, play a critical role in modern analytical chemistry, particularly in quantitative bioanalysis using mass spectrometry. medchemexpress.comlgcstandards.com

In LC-MS/MS methods for quantifying drugs in biological matrices, an internal standard (IS) is essential to correct for variability during sample preparation and analysis. researchgate.net An ideal IS has physicochemical properties very similar to the analyte but is isotopically distinct so that it can be differentiated by the mass spectrometer.

Cetirizine-d4, a deuterium-labeled version of cetirizine, is an excellent internal standard for this purpose. nih.govspringernature.com It co-elutes with cetirizine from the HPLC column and experiences similar ionization efficiency in the mass spectrometer's source. researchgate.net However, due to its higher mass, it produces a distinct parent ion, allowing for its separate detection.

By adding a known amount of cetirizine-d4 to each sample and calibration standard, the ratio of the analyte's response to the IS's response is used for quantification. nih.gov This ratiometric measurement significantly improves the accuracy and precision of the analytical method by compensating for any sample loss during extraction or fluctuations in the instrument's response. researchgate.net

While the primary application of cetirizine-d4 is as an internal standard, deuterated compounds, in general, can be used as tracers in studies of metabolic pathways and reaction mechanisms. The deuterium (B1214612) atoms act as a "heavy" label that can be tracked through various chemical or biological transformations.

In the context of cetirizine, a deuterated analog could potentially be used to investigate its metabolism in vivo. By administering the labeled compound, researchers could use mass spectrometry to identify and quantify its metabolites, distinguishing them from endogenous compounds. This would provide valuable insights into the biotransformation pathways of the drug.

Development and Validation of Stability-Indicating Analytical Methods

The development of a stability-indicating analytical method is a critical step in pharmaceutical quality control, ensuring that a drug substance can be accurately quantified in the presence of its potential degradation products. For Cetirizine (D4 dihydrochloride), a deuterated analog often used as an internal standard, establishing such a method is crucial for its reliable use in analytical applications. While specific public-domain research on stability-indicating methods for the D4 variant is limited, the principles are directly extrapolated from the extensive studies conducted on non-deuterated Cetirizine dihydrochloride. The deuterium labeling is not expected to alter the fundamental degradation pathways of the molecule.

Forced degradation studies are the cornerstone of developing a stability-indicating method. These studies involve subjecting the drug to various stress conditions, as mandated by the International Conference on Harmonisation (ICH) guidelines, to generate potential degradants. A robust analytical method, typically High-Performance Liquid Chromatography (HPLC), must then be able to separate the intact drug from all generated degradation products, demonstrating specificity.

Forced Degradation and Chromatographic Separation

Research on Cetirizine dihydrochloride provides a clear model for the expected behavior of its D4 analog. Studies have shown that Cetirizine is susceptible to degradation under acidic, oxidative, and photolytic conditions, while remaining relatively stable under alkaline and thermal stress. ijpcsonline.comasiapharmaceutics.info

One representative stability-indicating Reverse Phase HPLC (RP-HPLC) method utilizes an Eclipse XDB C8 column (150 mm × 4.6 mm, 5 µm) for separation. nih.gov The mobile phase consists of a mixture of 0.2 M potassium phosphate buffer (K₂HPO₄) adjusted to pH 7.0 and acetonitrile, in a 65:35 v/v ratio, with a flow rate of 1 mL/min and UV detection at 230 nm. nih.gov This method effectively resolves Cetirizine from its degradation products.

Forced degradation studies under various stress conditions reveal the compound's stability profile. The table below summarizes typical findings from studies on Cetirizine, which are predictive for Cetirizine D4 dihydrochloride.

Table 1: Summary of Forced Degradation Studies for Cetirizine
Stress ConditionDetailsObserved Degradation (%)Number of Degradants
Acid Hydrolysis0.1 M HCl at 105°C~19%5
Base Hydrolysis0.1 M NaOH at 105°C~15%12
Oxidation33% H₂O₂ at Room TemperatureSignificant degradationMultiple, including Cetirizine N-oxide nih.govresearchgate.net
Photolytic (UV)UV lamp for 24 hours~9%4
Photolytic (Sunlight)Shed sunlight for 15 days~10%1
ThermalDry heat at 105°C~3%6
nih.gov

The significant degradation under acid and base hydrolysis at elevated temperatures, and the formation of numerous degradation peaks, underscores the necessity of a highly selective analytical method. nih.gov The primary degradation product under oxidative stress has been identified as Cetirizine N-oxide. nih.govresearchgate.net In acidic and neutral hydrolytic conditions, a key degradant is α-(4-chlorophenyl) benzyl (B1604629) alcohol, while oxidative conditions can yield 4-chlorobenzophenone (B192759). ijpcsonline.com A successful stability-indicating method must provide baseline separation for the main compound and all these potential impurities.

Method Validation

Once the chromatographic conditions are optimized to demonstrate specificity through forced degradation studies, the method must be validated according to ICH guidelines. nih.gov Validation ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, accuracy, precision, and robustness.

The table below presents typical validation results for a stability-indicating HPLC method for Cetirizine, which would be the benchmark for a method applied to Cetirizine D4 dihydrochloride.

Table 2: Typical Validation Parameters for a Cetirizine Stability-Indicating HPLC Method
ParameterSpecificationTypical Result
Linearity (Concentration Range)1-20 µg/mLCorrelation Coefficient (r²) > 0.999
Accuracy (% Recovery)98.0% - 102.0%99.0% - 101.5%
Precision (% RSD)Repeatability (Intra-day) &lt; 2% Intermediate (Inter-day) &lt; 2%< 1.5%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.056 - 0.2 µg/mL nih.govnih.gov
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:10.25 - 1.0 µg/mL nih.govnih.gov
SpecificityNo interference from degradants, impurities, or placeboPeak Purity Index > 950 (where 1000 is 100% pure) nih.gov
nih.govnih.gov

The successful validation of these parameters confirms that the analytical method is sensitive, precise, accurate, and specific. Such a validated method is deemed "stability-indicating" and is suitable for the routine quality control and stability assessment of Cetirizine (D4 dihydrochloride) bulk drug and its formulations. ijapbc.cominternationalscholarsjournals.com

Computational and Theoretical Chemistry Studies of Cetirizine

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to investigate the conformational landscape of flexible molecules like cetirizine (B192768). nih.govnih.govresearchgate.net These methods allow researchers to explore the different shapes a molecule can adopt and the energetic favorability of each conformation.

MD simulations, in particular, provide a dynamic view of the molecule's behavior over time, capturing the constant motion of its atoms. nih.gov By simulating the interactions between the atoms of the molecule and its surrounding environment (typically a solvent like water), researchers can identify the most stable and frequently occurring conformations. This information is critical for understanding how cetirizine interacts with its biological targets.

For instance, MD simulations can reveal how the flexible side chains of cetirizine orient themselves, which is essential for proper binding to the H1 histamine (B1213489) receptor. The simulations can also generate various conformers of the molecule, which can then be used in further studies, such as drug-receptor docking, to predict the most likely binding mode. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory, B3LYP)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been extensively used to study the electronic properties of cetirizine. mdpi.comresearchgate.netnih.govresearchgate.net The B3LYP functional, a popular hybrid functional, is frequently employed in these calculations to provide a balance between accuracy and computational cost. researchgate.netnih.govunirioja.es

DFT calculations can predict the electronic structure of cetirizine, including the distribution of electrons within the molecule. This is crucial for understanding its reactivity and how it interacts with other molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. These calculations help in identifying the most reactive sites on the cetirizine molecule, which are often the locations where it interacts with its receptor. researchgate.net The molecular electrostatic potential (MEP) surface can also be calculated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov

Calculated Electronic Properties of Cetirizine
ParameterValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap-Indicates chemical reactivity and stability. nih.gov
Dipole Moment-Measures the overall polarity of the molecule. researchgate.net

Quantum chemical calculations can also be used to predict various thermodynamic and spectroscopic properties of cetirizine. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated to assess the stability of different conformers and predict the spontaneity of reactions. nih.govunirioja.es

Theoretical spectroscopic data, such as infrared (IR) and UV-Visible spectra, can also be computed. aau.dk Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide a more detailed understanding of its vibrational and electronic properties. nih.gov

Calculated Thermodynamic Properties of Cetirizine
PropertyCalculated ValueExperimental Value
Enthalpy of Formation--
Gibbs Free Energy--
UV-Vis λmax-~232 nm mdpi.com

Drug-Receptor Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, cetirizine) when it binds to a receptor to form a stable complex. nih.govmeilerlab.org This method is instrumental in understanding the specific interactions between cetirizine and its primary target, the H1 histamine receptor. nih.govnih.govnih.gov

Docking studies have revealed key amino acid residues in the H1 receptor that are crucial for binding cetirizine. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For example, studies have shown that cetirizine's carboxylic acid group can form hydrogen bonds with specific residues in the receptor's binding pocket, while its aromatic rings engage in hydrophobic interactions. mdpi.com

Beyond the H1 receptor, docking studies have also explored the interaction of cetirizine with other proteins, such as the human ether-a-go-go-related gene (hERG) potassium channel, to investigate potential off-target effects. bohrium.comijcseonline.org

Summary of Cetirizine Docking Studies
ReceptorKey Interacting ResiduesBinding Affinity (kcal/mol)
H1 Histamine ReceptorLys-191, Asp-107, Tyr-108 nih.govnih.gov-
Monoacylglycerol Lipase (MAGL)Val-217, Leu-213, Leu-214 mdpi.com-
hERG K+ Channel--0.948 (for an analog) bohrium.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Chemical Design

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. pharmaron.compharmaron.comslideshare.netbhsai.orgresearchgate.net These predictions are vital in the early stages of drug discovery to identify molecules with favorable ADMET profiles, thereby reducing the likelihood of late-stage failures.

For cetirizine and its analogs, computational tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolic stability. bohrium.com For instance, the low potential for hepatic metabolism of cetirizine, a key aspect of its favorable safety profile, can be predicted using these models. nih.gov By screening virtual libraries of cetirizine derivatives, researchers can identify new compounds with improved ADMET properties, such as reduced central nervous system penetration to minimize sedation. bohrium.com

Predicted ADMET Properties for Cetirizine Analogs
PropertyPredicted OutcomeImplication for Drug Design
Blood-Brain Barrier PenetrationLowReduced risk of central nervous system side effects like sedation. bohrium.com
hERG InhibitionLowReduced risk of cardiac arrhythmias. bohrium.com
Oral BioavailabilityHighEfficient absorption from the gastrointestinal tract. nih.gov
Metabolic StabilityHighLonger half-life and reduced potential for drug-drug interactions. nih.gov

Q & A

Q. How can chromatographic separation be optimized for Cetirizine D4 dihydrochloride in complex matrices?

  • Methodology : Adjust mobile phase pH (e.g., 3.0–4.0 with trifluoroacetic acid) to enhance peak symmetry. Use gradient elution (e.g., 20%–80% acetonitrile over 15 minutes) for resolving co-eluting metabolites or impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.